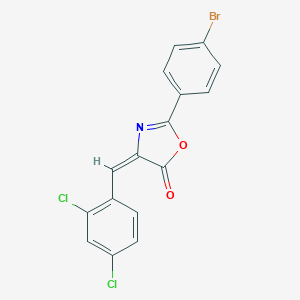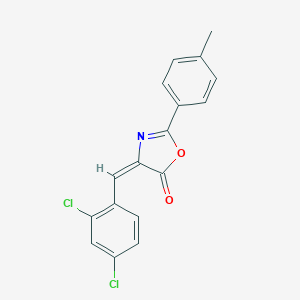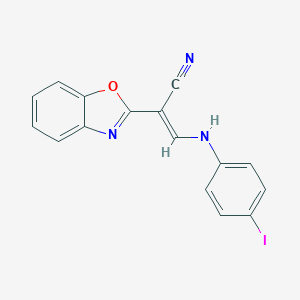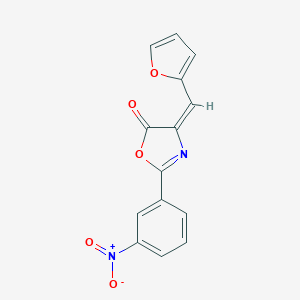
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a sulfonate ester that is used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of certain compounds in the body. This inhibition can lead to a decrease in the production of these compounds, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of prostaglandins, which are compounds that play a role in inflammation and pain. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is that it is relatively easy to synthesize and is commercially available. It is also a versatile building block that can be used in the synthesis of a variety of compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate. One direction is to further investigate its mechanism of action and how it interacts with enzymes in the body. Another direction is to explore its potential applications in the treatment of cancer and other diseases. Additionally, there is a need for more studies on the safety and toxicity of this compound.
Métodos De Síntesis
The synthesis of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-acetylaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Aplicaciones Científicas De Investigación
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate has been used in scientific research as a building block for the synthesis of other compounds. It has been used in the synthesis of sulfonamides, which are a class of compounds that have antibacterial and antifungal properties. It has also been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C16H16BrNO5S |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 5-bromo-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H16BrNO5S/c1-3-22-15-9-4-12(17)10-16(15)24(20,21)23-14-7-5-13(6-8-14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |
Clave InChI |
XDSOQWWYXZSBBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
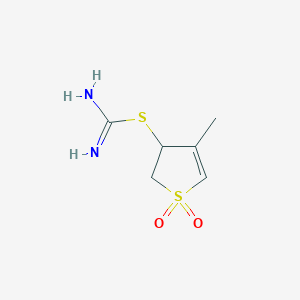


![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)
